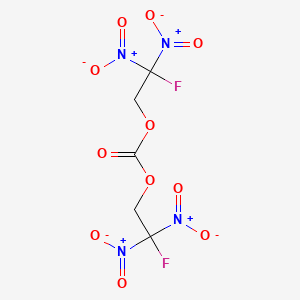
bis(2-fluoro-2,2-dinitroethyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-fluoro-2,2-dinitroethyl) carbonate is a chemical compound with the molecular formula C₅H₄F₂N₄O₁₁. It is known for its high energy content and is used in various applications, particularly in the field of energetic materials. The compound is characterized by the presence of two fluoro and two dinitroethyl groups attached to a carbonate backbone, making it a highly reactive and energetic molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-fluoro-2,2-dinitroethyl) carbonate typically involves the reaction of fluorodinitroethyl alcohol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C₂H₂F(NO₂)₂OH+COCl₂→C₅H₄F₂N₄O₁₁+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification of the compound is achieved through recrystallization or distillation techniques .
化学反应分析
Types of Reactions
Bis(2-fluoro-2,2-dinitroethyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrocarboxylic acids, while reduction can produce diamines .
科学研究应用
Bis(2-fluoro-2,2-dinitroethyl) carbonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential in drug delivery systems due to its high reactivity.
Industry: Utilized in the production of explosives and propellants due to its high energy content
作用机制
The mechanism of action of bis(2-fluoro-2,2-dinitroethyl) carbonate involves its high reactivity due to the presence of fluoro and nitro groups. These groups make the compound highly susceptible to nucleophilic attack, leading to the release of energy. The molecular targets and pathways involved include interactions with nucleophiles such as amines and thiols, resulting in the formation of new bonds and the release of energy .
相似化合物的比较
Similar Compounds
Bis(2-fluoro-2,2-dinitroethyl) formal: Similar in structure but with a formal group instead of a carbonate.
Bis(2,2,2-trinitroethyl) carbonate: Contains trinitroethyl groups instead of dinitroethyl groups.
Bis(2-fluoro-2,2-dinitroethyl) nitramine: Contains a nitramine group instead of a carbonate
Uniqueness
Bis(2-fluoro-2,2-dinitroethyl) carbonate is unique due to its combination of fluoro and nitro groups attached to a carbonate backbone. This structure imparts high energy content and reactivity, making it suitable for applications in energetic materials and other fields .
属性
CAS 编号 |
20677-77-4 |
|---|---|
分子式 |
C5H4F2N4O11 |
分子量 |
334.10 g/mol |
IUPAC 名称 |
bis(2-fluoro-2,2-dinitroethyl) carbonate |
InChI |
InChI=1S/C5H4F2N4O11/c6-4(8(13)14,9(15)16)1-21-3(12)22-2-5(7,10(17)18)11(19)20/h1-2H2 |
InChI 键 |
BPMXMXFLNKOZJI-UHFFFAOYSA-N |
规范 SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


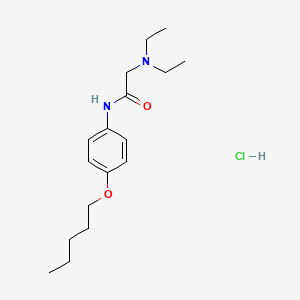
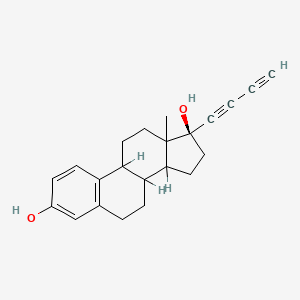
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
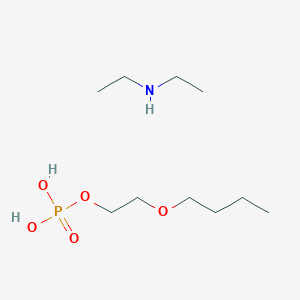
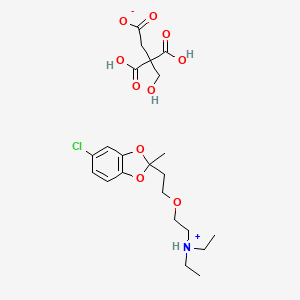
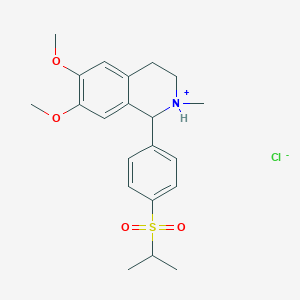


![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
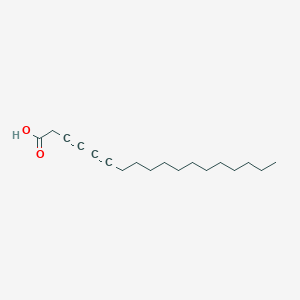
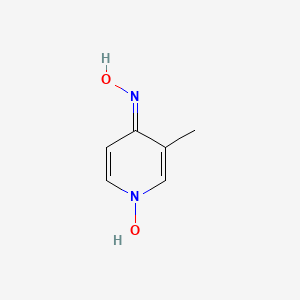
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)


